6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 2097966-86-2
VCID: VC3148250
InChI: InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
SMILES: C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

CAS No.: 2097966-86-2

Cat. No.: VC3148250

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione - 2097966-86-2

Specification

CAS No. 2097966-86-2
Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
IUPAC Name 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
Standard InChI Key RNWJDXVVQJABEY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F
Canonical SMILES C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F

Introduction

Chemical Identity and Structural Characteristics

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a fluorinated benzyl-substituted pyrimidine derivative with significant structural features that contribute to its chemical properties and potential biological activities. The compound consists of a pyrimidine-2,4-dione core (similar to uracil) with a 4-fluorobenzyl group connected through an amino linkage at the 6-position.

Basic Chemical Properties

The fundamental chemical properties of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione are summarized in the following table:

PropertyValue
CAS Number2097966-86-2
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
IUPAC Name6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione
PubChem Compound ID121205388

These properties provide essential information for researchers working with this compound in laboratory settings.

Structural Identifiers

For computational chemistry applications and database searching, the following structural identifiers are valuable:

IdentifierValue
Standard InChIInChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
Standard InChIKeyRNWJDXVVQJABEY-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F
Canonical SMILESC1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F

These identifiers facilitate precise chemical structure representation across different chemical databases and computational platforms.

Structural Features and Bonding

The molecular structure of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione incorporates several key structural elements that define its chemical behavior:

Core Structure

The compound features a pyrimidine-2,4-dione core with the following characteristics:

  • Two carbonyl groups at positions 2 and 4 of the pyrimidine ring

  • Two NH groups at positions 1 and 3, capable of forming hydrogen bonds

  • A carbon-carbon double bond between positions 5 and 6

  • A 4-fluorobenzyl substituent attached through an amino linkage at position 6

Functional Group Analysis

The presence of specific functional groups contributes to the compound's chemical reactivity:

  • The pyrimidine-2,4-dione core provides hydrogen bond donors and acceptors through its NH and C=O groups

  • The secondary amine (NH) linkage between the core and the benzyl group serves as both hydrogen bond donor and acceptor

  • The fluorine substituent at the para position of the benzyl group introduces electronic effects that influence both physical properties and potential biological interactions

Synthesis Methods

The synthesis of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione can be approached through several methodologies based on established pyrimidine chemistry.

General Synthetic Approaches

The synthesis of 6-substituted pyrimidine-2,4-diones typically involves condensation reactions between appropriate starting materials. For instance, 6-substituted pyrimidine-2,4-diones can be achieved through the reaction of 2,6-diaminopyrimidine with α-halomethylbenzylketones.

Comparison with Similar Compounds

Understanding structural relationships between 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione and similar compounds provides valuable context for interpreting its properties.

Structurally Related Compounds

Several structurally related compounds appear in the literature:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dioneC11H9FN2O3236.20 g/molContains oxygen linkage instead of amino linkage
6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dioneC11H10FN3O2235.21 g/molFluorobenzyl at position 3, simple amino at position 6

The compound 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione differs primarily in having an oxygen atom connecting the benzyl group to the pyrimidine core rather than an amino group . Meanwhile, 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione features a different substitution pattern with the fluorobenzyl group at position 3 and a simple amino group at position 6 .

Extended Structural Relatives

The pyrimidine-2,4-dione core serves as a scaffold for numerous bioactive compounds, including:

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which incorporate a fused thiophene ring with demonstrated enzyme inhibitory properties

  • 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which feature a fused pyridine ring and have shown α-glucosidase inhibitory activity

These extended structural relatives demonstrate the versatility of the pyrimidine-2,4-dione scaffold in medicinal chemistry applications.

Research Implications and Future Directions

Research involving 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione could be directed in several promising areas:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable information about structure-activity relationships:

  • Variation of the position of the fluorine on the benzyl group

  • Replacement of fluorine with other halogens or functional groups

  • Modification of the linking group between the pyrimidine core and the benzyl group

  • Introduction of additional substituents on the pyrimidine ring

These studies would provide insights into the structural requirements for biological activity.

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